Enantiomeric Purity and Chiral Separation
Cellulose-based chiral stationary phases have been validated for baseline separation of methoxytetrahydronaphthalene stereoisomers, demonstrating that the (S)- and (R)-enantiomers of 5-chloro-6-methoxy-1-aminotetralin derivatives can be resolved with selectivity factors exceeding 1.2 under optimized reversed-phase conditions [1]. The (S)-enantiomer (CAS 1335884-23-5) is supplied with chemical purity ≥98% as verified by HPLC, with enantiomeric excess typically confirmed by chiral HPLC or polarimetry. In contrast, the racemic mixture (CAS 1337699-27-0) or the (R)-enantiomer (CAS 1335823-77-2) offer different pharmacological profiles per historical 1-aminotetralin SAR [2].
| Evidence Dimension | Enantiomeric separation and pharmacologic differentiation |
|---|---|
| Target Compound Data | (S)-enantiomer: associated with anticataleptic and tetrabenazine-reversal activities |
| Comparator Or Baseline | (R)-enantiomer: associated with CER suppression and beta-blocking properties; Racemate: mixed profile |
| Quantified Difference | Qualitative difference in bioactivity profile; chromatographic selectivity factor α > 1.2 for enantiomer separation |
| Conditions | Cellulose chiral stationary phase; reversed-phase HPLC conditions |
Why This Matters
For CNS-targeted research programs, enantiomeric identity determines pharmacological outcome; procurement of the incorrect enantiomer or racemate will confound biological interpretation and waste screening resources.
- [1] Lipka E, Descamps C, Vaccher C, Bonte JP. Reversed-Phase Liquid Chromatographic Separation, on Cellulose Chiral Stationary Phases, of the Stereoisomers of Methoxytetrahydronaphthalene Derivatives, New Agonist and Antagonist Ligands for Melatonin Receptors. Chromatographia, 2005, No. 3-4, pp. 143-149. View Source
- [2] Sarges R, Tretter JR, Tenen SS, Weissman A. 5,8-Disubstituted 1-Aminotetralins. A Class of Compounds with a Novel Profile of Central Nervous System Activity. Journal of Medicinal Chemistry, 1973, Vol. 16, No. 9, pp. 1003-1011. View Source
